![molecular formula C16H10BrFN2O3 B2970503 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 311333-68-3](/img/structure/B2970503.png)

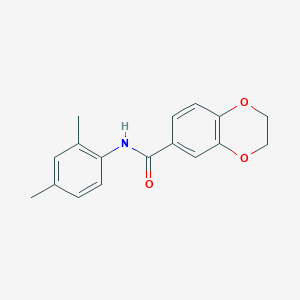

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

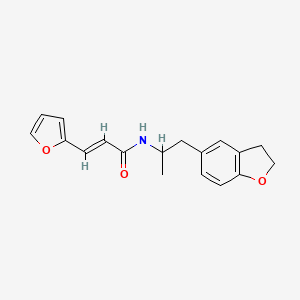

The compound is a polysubstituted pyran derivative, which are known to exhibit a wide range of biological activities . The compound contains several functional groups including an amino group, a carbonitrile group, a bromo group, and a fluoro group. These functional groups can contribute to the compound’s reactivity and potential biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are typically synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Wissenschaftliche Forschungsanwendungen

Antiviral Research

Indole derivatives have been reported to possess significant antiviral activities. Compounds similar to the one could be synthesized and tested against various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound could be explored for its potential as an antiviral agent, particularly in the context of emerging viral threats.

Anti-inflammatory Studies

The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs. The compound’s structure could be modified to enhance its interaction with biological targets involved in inflammation, potentially leading to novel treatments for conditions like arthritis or asthma .

Anticancer Applications

Indole derivatives are known to exhibit anticancer properties. The compound could be investigated for its ability to inhibit the growth of cancer cells, induce apoptosis, or interfere with cancer cell signaling pathways. Research could focus on specific types of cancer where indole derivatives have shown promise .

Antimicrobial Potential

The broad-spectrum antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, suggests that the compound could be valuable in the development of new antimicrobial agents. It could be particularly useful in combating antibiotic-resistant strains of bacteria .

Antidiabetic Research

Indole derivatives have been implicated in antidiabetic effects, possibly through the modulation of insulin secretion or glucose metabolism. The compound could be studied for its potential use in managing diabetes, either alone or in combination with existing therapies .

Antimalarial Activity

Given the antimalarial activity of some indole derivatives, the compound could be explored for its efficacy against Plasmodium species, the parasites responsible for malaria. This research could contribute to the fight against malaria, especially in regions where resistance to current treatments is a concern .

Neuropharmacological Research

Indole derivatives can have various effects on the central nervous system, including neuroprotective and psychoactive properties. The compound could be studied for its potential therapeutic applications in neurodegenerative diseases or psychiatric disorders .

Chemical Synthesis and Catalysis

The compound’s structure, featuring a pyrano[4,3-b]pyran nucleus, could be of interest in synthetic chemistry. It might serve as a building block or intermediate in the synthesis of complex molecules. Additionally, its potential catalytic properties could be explored in various chemical reactions .

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are known to have a wide range of biological activities , but without specific studies on this compound, it’s difficult to predict its exact mechanism of action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-5-8(17)2-3-11(9)18/h2-5,13H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTABFOTVWHKDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)F)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)

![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)

![3-Chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2970441.png)

![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)